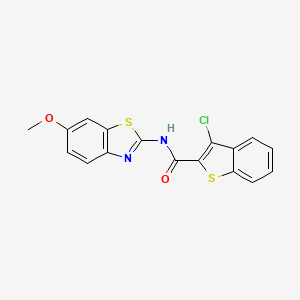

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Description

This compound is a benzothiazole derivative featuring a 6-methoxy substitution on the benzothiazole ring and a 3-chloro-benzothiophene carboxamide scaffold. Its molecular formula is C₁₇H₁₀ClN₂O₂S₂, with a molecular weight of 388.88 g/mol. Benzothiazole derivatives are renowned for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with biological targets like DNA gyrase . The methoxy group at position 6 of the benzothiazole ring is hypothesized to enhance solubility and hydrogen-bonding interactions, influencing both pharmacokinetics and target binding .

Properties

IUPAC Name |

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S2/c1-22-9-6-7-11-13(8-9)24-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUOCYUMDJKSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step reactions One common method includes the condensation of 2-aminothiophenol with aromatic aldehydes, followed by cyclization to form the benzothiazole ringThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce the carbonyl groups to alcohols.

Substitution: Halogen substitution reactions can replace the chloro group with other functional groups like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is highly dependent on substituents. Key analogues and their activities are summarized below:

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : BTC-j (6-methoxy) exhibits superior activity compared to BTC-r (6-nitro), suggesting electron-donating groups enhance binding to bacterial targets like DNA gyrase .

- Nitro Substituents : The nitro group (electron-withdrawing) in BTC-r reduces potency, likely due to decreased solubility or unfavorable electronic interactions with the enzyme active site .

- Benzothiophene vs. Pyridine Moieties : The target compound replaces BTC-j’s pyridine with a benzothiophene-carboxamide scaffold. Benzothiophene’s planar structure may improve DNA intercalation or gyrase binding, though experimental data is needed for confirmation .

Anticancer Analogues: Smoothened (Smo) Receptor Agonists

- SAG (3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide): Shares the 3-chloro-benzothiophene core but includes a cyclohexyl-pyridinyl-benzyl group. This modification enables Smo receptor activation, critical in Hedgehog signaling pathways for cancer therapy .

- Target Compound : Lacks the bulky cyclohexyl and benzyl groups, likely shifting its primary activity from anticancer to antimicrobial targets like DNA gyrase .

Substituent Position and Crystallography

- Adamantyl Derivatives : Compounds like 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide form H-bonded dimers in crystal structures, stabilized by N–H⋯N and C–H⋯O interactions. The adamantyl group adopts a gauche conformation, which may hinder membrane permeability compared to the target compound’s smaller substituents .

Biological Activity

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

- Molecular Formula : C11H11ClN2O2S

- Molecular Weight : 270.74 g/mol

- CAS Number : 1016743-82-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide. In vitro evaluations have demonstrated that these compounds can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3.

Case Study: Procaspase-3 Activation

In a study involving benzothiazole derivatives, it was found that certain compounds exhibited significant procaspase-3 activation, leading to increased apoptosis in cancer cell lines such as U937 and MCF-7. The following table summarizes the caspase-3 activation activities of selected compounds compared to the positive control PAC-1:

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8b | 68 ± 4 |

| 8c | 104 ± 12 |

| 8g | 119 ± 6 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

This data indicates that compounds such as 8j and 8k closely mimic the activation activity of PAC-1, suggesting their potential as therapeutic agents in cancer treatment .

The mechanism by which these compounds exert their anticancer effects primarily involves the activation of procaspase-3. The presence of specific functional groups within the benzothiazole structure appears crucial for this activity. The compounds are believed to interact with zinc ions within the cell, which are necessary for procaspase activation. This chelation mechanism is critical for enhancing the efficacy of these compounds against cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the benzothiazole core significantly influence biological activity. Key findings include:

- Electron-withdrawing groups enhance anticancer activity.

- Hydrophobic groups increase lipophilicity, which may improve cell membrane permeability.

For instance, compounds with an ortho-hydroxy group have shown superior activity due to their ability to chelate metal ions effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.